molecular formula C16H26N4O2 B2710868 1-{[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl}piperidine-4-carboxamide CAS No. 1355713-42-6

1-{[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl}piperidine-4-carboxamide

Cat. No. B2710868
CAS RN: 1355713-42-6
M. Wt: 306.41
InChI Key: PMJPGCFVMGVFAY-UHFFFAOYSA-N
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Description

The compound is a derivative of cyclohexane and piperidine, both of which are common structures in organic chemistry . Cyclohexane is a six-membered ring structure, and piperidine is a six-membered ring containing one nitrogen atom . The compound also contains a carbamate group (carbamoyl), which is a functional group derived from carbamic acid and consists of a carbonyl (C=O) group attached to an amine (NH2) group .


Molecular Structure Analysis

The cyclohexane and piperidine rings in the compound can adopt various conformations . For cyclohexane, the most stable conformation is the chair conformation, where all the carbon-carbon bonds are staggered . Piperidine, on the other hand, prefers a chair conformation with the nitrogen atom in an equatorial position .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the carbamate group and the nitrogen atom in the piperidine ring . These functional groups can participate in a variety of chemical reactions. For instance, the carbamate group can undergo hydrolysis to form an amine and a carboxylic acid .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of polar groups like the carbamate could enhance its solubility in polar solvents .

Future Directions

The study of cyclohexane and piperidine derivatives is a vibrant field in organic and medicinal chemistry . These compounds are often used as building blocks in the synthesis of complex molecules, including pharmaceuticals . Therefore, new synthetic methods and applications for these types of compounds are continually being explored.

properties

IUPAC Name

1-[2-[(1-cyanocyclohexyl)-methylamino]-2-oxoethyl]piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N4O2/c1-19(16(12-17)7-3-2-4-8-16)14(21)11-20-9-5-13(6-10-20)15(18)22/h13H,2-11H2,1H3,(H2,18,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMJPGCFVMGVFAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)CN1CCC(CC1)C(=O)N)C2(CCCCC2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl}piperidine-4-carboxamide

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